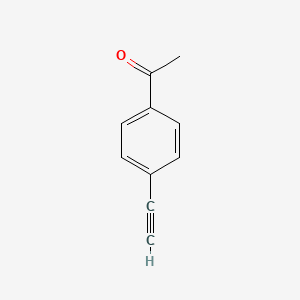

1-(4-Ethynylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethynylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFPFLKZXFBCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408550 | |

| Record name | 1-(4-ethynylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42472-69-5 | |

| Record name | 1-(4-ethynylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Ethynylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. 1-(4-Ethynylphenyl)ethanone (also known as 4-ethynylacetophenone), CAS Number 42472-69-5, has emerged as a cornerstone scaffold for the construction of complex molecular architectures.[1] This seemingly simple molecule is endowed with two highly versatile and orthogonal functional groups: a terminal alkyne and a ketone. This duality allows for sequential, chemoselective transformations, making it an invaluable asset in the synthesis of pharmaceuticals and advanced materials.[1]

The terminal alkyne is a premier functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the rapid and high-yielding formation of stable 1,2,3-triazole linkages.[1] The ketone moiety, on the other hand, serves as a classical handle for a vast array of transformations, including nucleophilic additions, condensations, and reductions, providing access to a diverse range of derivative structures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in cutting-edge drug discovery programs.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound can be unequivocally established through a combination of physical and spectroscopic methods. The compound typically appears as a white to light yellow crystalline solid.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 42472-69-5 | |

| Molecular Formula | C₁₀H₈O | [2] |

| Molecular Weight | 144.17 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 67-71 °C | |

| Boiling Point | 241.8 ± 23.0 °C at 760 mmHg | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.92 (d, J=8.4 Hz, 2H, Ar-H ortho to C=O), 7.58 (d, J=8.4 Hz, 2H, Ar-H ortho to C≡CH), 3.20 (s, 1H, C≡C-H ), 2.61 (s, 3H, -C(O)CH ₃) | Estimated from analogous structures |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 197.5 (C=O), 137.0 (Ar-C -C=O), 132.3 (Ar-C H ortho to C≡CH), 128.4 (Ar-C H ortho to C=O), 127.5 (Ar-C -C≡CH), 82.8 (-C ≡CH), 78.5 (-C≡C H), 26.7 (-C H₃) | Estimated from analogous structures[4] |

| IR (KBr, cm⁻¹) | ~3250 (ν, C≡C-H stretch), ~2100 (ν, C≡C stretch, weak), ~1680 (ν, C=O stretch, aryl ketone), ~1600, 1500 (ν, C=C aromatic stretch) | Estimated from standard IR tables[5][6][7][8][9] |

Synthesis: A Robust and Scalable Protocol

The most reliable and widely adopted method for the synthesis of this compound is a two-step sequence commencing with a Sonogashira cross-coupling reaction.[10][11] This palladium- and copper-co-catalyzed reaction efficiently couples an aryl halide with a terminal alkyne.[10] To circumvent the direct use of volatile and hazardous acetylene gas, a common and safer strategy involves coupling 4'-haloacetophenone with a silyl-protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.[12]

Workflow for the Synthesis of this compound

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone

-

Reaction Setup: To an oven-dried Schlenk flask, add 4'-iodoacetophenone (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere. This is critical as the palladium(0) species, formed in situ, is oxygen-sensitive.

-

Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by the dropwise addition of trimethylsilylacetylene (1.2 eq). The amine base is crucial for neutralizing the HI generated during the catalytic cycle and facilitating the formation of the copper(I) acetylide intermediate.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4'-iodoacetophenone is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.

Part B: Synthesis of this compound [13]

-

Reaction Setup: Dissolve the silyl-protected alkyne from Part A (1.0 eq) in methanol (MeOH).

-

Deprotection: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 eq).[13][14][15] The use of a mild inorganic base like K₂CO₃ in a protic solvent like methanol is a standard, high-yielding method for cleaving the silicon-carbon bond without affecting other functional groups.[13][14]

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo. Dilute the residue with diethyl ether or ethyl acetate, and wash with water and brine.[13]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is often of high purity, but can be further purified by recrystallization or a short plug of silica gel if necessary to yield this compound.[13]

Application in Drug Discovery: A Case Study in RORc Inverse Agonist Synthesis

The true power of a chemical building block is demonstrated in its application. This compound is a key intermediate in the synthesis of Retinoic Acid Receptor-related Orphan Receptor c (RORc or RORγt) inverse agonists, which are promising therapeutic agents for autoimmune diseases.[16][17][18][19]

RORc is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are major producers of the pro-inflammatory cytokine IL-17.[16] Inverse agonists of RORc can suppress this activity, offering a therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.[18]

In the synthesis of a potent RORc inverse agonist, this compound can be utilized in a multi-step sequence where its ketone and alkyne functionalities are sequentially elaborated to build the final complex molecule.

Illustrative Synthetic Workflow: CuAAC in Bio-conjugation

The terminal alkyne of this compound is perfectly primed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. This reaction allows for the covalent ligation of the ethynylacetophenone core to a molecule bearing an azide group, such as a peptide, a fluorescent tag, or another pharmacophore.

Caption: Workflow for a typical CuAAC "click" reaction.

Step-by-Step Protocol for a Model CuAAC Reaction

-

Reagent Preparation: In a vial, dissolve this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (CuSO₄, 0.05 eq) and a separate fresh aqueous solution of sodium ascorbate (0.1 eq).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ. A color change is often observed.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: The resulting 1,2,3-triazole product can be purified by flash column chromatography or recrystallization. The high efficiency of the click reaction often results in very clean product formation, simplifying purification.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

Conclusion

This compound is a powerful and versatile bifunctional building block. Its synthetic accessibility via the robust Sonogashira coupling and the orthogonal reactivity of its ketone and alkyne moieties make it a highly sought-after intermediate. As demonstrated, its utility in constructing complex molecules, particularly in the field of medicinal chemistry for targets like RORc, underscores its importance. The protocols and data presented in this guide provide a comprehensive foundation for researchers to confidently incorporate this valuable reagent into their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

- SynQuest Laboratories, Inc. (n.d.). 1-(4-Ethynyl-phenyl)-ethanone Safety Data Sheet.

- Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SyntheticPage 100. DOI: 10.1039/SP100.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

- Chutia, R., et al. (2025). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339.

- ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene.

- Eastgate, M. D., et al. (2022).

- Pochet, L., et al. (2015). Organic & Biomolecular Chemistry. Royal Society of Chemistry.

- Jadhav, S. N., et al. (n.d.).

- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone.

- ResearchGate. (n.d.). 1 H NMR spectra of compounds 1-4 in CDCl 3.

- NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook.

- TCI Chemicals. (n.d.). 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- BLD Pharm. (n.d.). 42472-69-5|this compound.

- Yukawa, T., et al. (2019). Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist. Journal of Medicinal Chemistry, 62(3), 1167-1179.

- CymitQuimica. (n.d.). CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl).

- PubChem. (n.d.). 4'-Ethylacetophenone.

- Gáspár, A., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.

- Kumar, N., et al. (2010). Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). Probe Reports from the NIH Molecular Libraries Program.

- Munch, M., et al. (2023). Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists. ACS Medicinal Chemistry Letters.

- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist.

- Royal Society of Chemistry. (n.d.).

- Reddit. (2024). TMS Deprotection low yields :(. r/chemhelp.

- Chemsrc. (n.d.). This compound | CAS#:42472-69-5.

- Kuijpers, W. H., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197–5205.

- PubMed. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent.

- TCI Chemicals. (n.d.). 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5.

- SpectraBase. (n.d.). 1-(4-Nitrophenyl)ethanone - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]

- 2. 42472-69-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 7. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 9. 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijnc.ir [ijnc.ir]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of A-9758, an Inverse Agonist of Retinoic Acid-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Retinoic Acid-Related Orphan Receptor γt (RORγt) Agonist Structure-Based Functionality Switching Approach from In House RORγt Inverse Agonist to RORγt Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Macrocyclic Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Ethynylphenyl)ethanone: A Keystone Building Block in Modern Chemistry

Executive Summary: 1-(4-Ethynylphenyl)ethanone, also known as 4'-ethynylacetophenone, is a bifunctional organic compound of significant interest to the scientific community. Its unique structure, featuring both a reactive terminal alkyne (ethynyl group) and a versatile ketone (acetyl group) on a phenyl ring, positions it as a crucial building block in synthetic chemistry. This guide provides an in-depth analysis of its molecular characteristics, synthesis, and applications, with a particular focus on its role in drug discovery and materials science. We will explore its physicochemical properties, spectroscopic profile, detailed synthesis protocols with mechanistic insights, and its practical applications, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a solid, often appearing as a light yellow powder, with a defined molecular structure that dictates its chemical reactivity and utility.

Molecular Identity and Formula

The core of the molecule is a benzene ring substituted at the 1 and 4 positions. One substituent is an acetyl group (-C(O)CH₃), and the other is an ethynyl group (-C≡CH). This arrangement makes it a valuable connector molecule in more complex chemical architectures.

-

Molecular Formula: C₁₀H₈O[1]

-

CAS Number: 42472-69-5[4]

-

Synonyms: 4'-Ethynylacetophenone, 4-Acetylphenylacetylene, (4-Acetylphenyl)acetylene[5]

Physicochemical Data Summary

The physical properties of this compound are well-documented, making it a reliable reagent in various experimental setups. These properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | [1] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 68 °C | [4] |

| Boiling Point | 241.8 ± 23.0 °C at 760 mmHg | [4] |

| Density | ~1.0 g/cm³ | [4] |

| Storage Conditions | Refrigerated (2-8°C), under inert atmosphere | [6] |

Spectroscopic Profile

Understanding the spectroscopic signature of this compound is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the acetylenic proton. The aromatic protons will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methyl protons will present as a sharp singlet around 2.6 ppm, and the terminal alkyne proton will be a singlet around 3.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (around 197 ppm), the two quaternary aromatic carbons, the four aromatic CH carbons, the two sp-hybridized alkyne carbons, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1680 cm⁻¹ corresponds to the C=O stretch of the ketone. The terminal alkyne is identified by a sharp, weak absorption for the C≡C stretch near 2100 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹.

Chapter 2: Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This choice is dictated by its high efficiency, functional group tolerance, and mild reaction conditions.

Core Protocol: Sonogashira Cross-Coupling

This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system. The typical starting material is 4'-bromoacetophenone or 4'-iodoacetophenone, which is coupled with a protected or gaseous alkyne source.

Experimental Protocol:

-

Reactor Setup: A dry, two-necked round-bottom flask is charged with 4'-bromoacetophenone (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).

-

Solvent and Base: An appropriate solvent (e.g., anhydrous tetrahydrofuran or triethylamine) and a base (e.g., triethylamine or diisopropylamine) are added. The base is crucial as it scavenges the hydrogen halide byproduct.

-

Alkyne Addition: An alkyne source, such as ethynyltrimethylsilane, is added dropwise to the mixture under an inert atmosphere (e.g., Argon or Nitrogen). Using a protected alkyne like ethynyltrimethylsilane prevents self-coupling and is generally safer to handle than acetylene gas.

-

Reaction: The mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Deprotection: If a silyl-protected alkyne was used, a deprotection step is required. This is typically achieved by adding a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base like potassium carbonate in methanol.

-

Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Mechanistic Rationale

The choice of a palladium/copper co-catalyst system is a cornerstone of the Sonogashira reaction's success. The mechanism involves two interconnected catalytic cycles.

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium center (transmetalation), after which reductive elimination occurs to form the final product and regenerate the palladium(0) catalyst.

Chapter 3: Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a highly sought-after intermediate in the synthesis of complex organic molecules.

Role as a Versatile Synthetic Intermediate

The ethynyl group is a gateway to a multitude of chemical transformations, most notably "click chemistry." The ketone group can be used in reactions like aldol condensations, reductions to alcohols, or conversions to heterocycles. This allows for a modular approach to building complex molecular scaffolds.

Application in Click Chemistry

The terminal alkyne of this compound is a perfect handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. This reaction allows for the efficient and specific covalent linking of this building block to another molecule containing an azide group, forming a stable triazole ring. This is immensely valuable in drug discovery for creating libraries of compounds, in bioconjugation, and in materials science for creating functional polymers.

Caption: Workflow illustrating the use of this compound in drug discovery via click chemistry.

Precursor to Heterocyclic Compounds

The acetyl and ethynyl groups can react intramolecularly or with other reagents to form various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, it can be a precursor in the synthesis of quinolin-4-ones, a class of compounds known for their broad biological activities, including antibacterial and anticancer properties.

Chapter 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation during handling.

-

Storage: The compound is heat-sensitive and should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., Argon) to maintain its purity and stability.[6]

Chapter 5: Conclusion

This compound is more than just a simple organic molecule; it is a powerful tool in the arsenal of the modern synthetic chemist. Its well-defined structure and predictable reactivity, particularly in robust reactions like Sonogashira coupling and CuAAC click chemistry, have established it as a keystone building block. Its continued use in the synthesis of novel pharmaceuticals, functional materials, and complex molecular probes underscores its importance and promises a future of continued innovation driven by this versatile compound.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

NIST. (2025). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

Sources

- 1. This compound , 95% , 42472-69-5 - CookeChem [cookechem.com]

- 2. cas 42472-69-5|| where to buy this compound [chemenu.com]

- 3. This compound | 42472-69-5 [sigmaaldrich.com]

- 4. This compound | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 5. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]

- 6. 42472-69-5|this compound|BLD Pharm [bldpharm.com]

1-(4-Ethynylphenyl)ethanone physical properties melting point boiling point

An In-depth Technical Guide to the Physical Properties of 1-(4-Ethynylphenyl)ethanone

Introduction: The Significance of this compound

This compound, also known as 4'-ethynylacetophenone, is a bifunctional organic compound of significant interest in modern chemical research. Its structure, featuring a para-substituted phenyl ring with a ketone and a terminal alkyne group, makes it a valuable building block in medicinal chemistry and materials science. The ketone moiety offers a site for various classical transformations, while the terminal alkyne is a versatile handle for powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

This guide provides a focused examination of the core physical properties of this compound, offering not just data, but also the scientific context and practical handling insights necessary for its effective use in a research and development setting. Understanding these fundamental characteristics is a prerequisite for successful experimental design, from reaction setup to purification and final formulation.

Part 1: Core Physicochemical Properties

The physical state and behavior of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the combination of a polar ketone group and a larger, nonpolar aromatic system results in the properties of a crystalline solid at ambient temperature.

Quantitative Data Summary

A compilation of the key physical properties reported for this compound is presented below. These values are derived from commercial supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| Melting Point | 67 - 71 °C | [4][5] |

| 68 °C (Typical) | [1][2] | |

| Boiling Point | 241.8 ± 23.0 °C (at 760 mmHg) | [1][2] |

| Appearance | White to light yellow or orange crystalline solid/powder | [1][4][5][6] |

| Density | 1.0 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 96.2 ± 17.6 °C | [1][2] |

Detailed Analysis of Physical Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For this compound, a melting point is consistently reported around 68 °C.[1][2] Chemical suppliers often provide a range, such as 67.0 to 71.0 °C, which accounts for minor variations between batches.[4][5] A broad melting range or a value significantly lower than reported can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. From a practical standpoint, this melting point means the compound is a stable, easily handled solid at standard room temperature.

Boiling Point

The reported boiling point of approximately 242 °C is a calculated or extrapolated value for atmospheric pressure.[1][2] Due to this high temperature, attempting to distill the compound at atmospheric pressure risks thermal decomposition. In a laboratory setting, purification by distillation would necessitate the use of a high-vacuum apparatus to significantly lower the boiling temperature. However, given its solid nature and thermal sensitivity, non-distillative methods like recrystallization or chromatography are the preferred methods for purification.

Appearance and Morphology

This compound is typically supplied as a crystalline powder. The color is described as ranging from white to light yellow or even dark orange.[4][5][6] The yellowish hue can sometimes be attributed to trace impurities or slight degradation upon exposure to air or light over time. For applications where color is a critical parameter, such as in the formulation of final drug products or optical materials, purification via recrystallization or activated carbon treatment may be necessary to obtain a colorless, white solid.

Part 2: Experimental Considerations and Protocols

A compound's physical properties directly inform its handling, storage, and purification procedures. Adherence to proper protocols is essential for maintaining sample integrity and ensuring experimental reproducibility.

Safety, Handling, and Storage

As a fine chemical, this compound requires careful handling in a well-ventilated area, preferably within a fume hood.[1][7] Based on available safety data, it is classified as causing skin and eye irritation and may cause respiratory irritation if inhaled as a dust.[1][7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7]

For storage, recommendations vary between room temperature and refrigeration (2-8°C).[3] For long-term stability and to minimize potential degradation, storing the compound in a tightly sealed container in a cool, dark, and dry place, such as a refrigerator, is the most prudent approach.

Workflow for Compound Verification

Upon receiving or synthesizing a batch of this compound, a systematic verification of its physical properties is a cornerstone of good laboratory practice. The following workflow outlines a standard procedure.

Caption: Workflow for physical & chemical identity verification.

Representative Protocol: Purification by Column Chromatography

While specific synthesis protocols vary, purification is a common and critical step. The polarity of this compound makes it well-suited for purification via normal-phase silica gel chromatography. This technique separates the target compound from less polar starting materials or byproducts and more polar impurities.

Rationale: The choice of silica gel (a highly polar stationary phase) is standard for compounds of intermediate polarity. The mobile phase (eluent) is a mixture of a nonpolar solvent (like heptane or hexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ratio is optimized to allow the desired compound to travel up the column at a reasonable rate (Rf of ~0.3), separating it from impurities that either run faster (less polar) or stick to the silica (more polar).

Step-by-Step Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Heptane:Ethyl Acetate). Pour this into a glass chromatography column to create a packed stationary phase bed.

-

Sample Loading: Dissolve the crude this compound solid in a minimal amount of a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to yield a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.

-

Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, starting with a low polarity mixture.

-

Gradient (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Heptane:Ethyl Acetate). This will first wash off nonpolar impurities before increasing the solvent strength to move the target compound down the column.

-

Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light. The aromatic nature of the compound makes it UV-active.

-

Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

-

Final Verification: Confirm the purity and identity of the isolated solid using the methods outlined in the verification workflow diagram (e.g., melting point, NMR spectroscopy).

Conclusion

This compound is a crystalline solid with a melting point centered around 68 °C. Its physical properties are well-defined, making it a reliable and versatile reagent for researchers. A thorough understanding of its solid-state nature, thermal characteristics, and handling requirements is fundamental to its successful application in the synthesis of complex molecules for drug discovery and advanced materials. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important chemical building block.

References

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 3. cas 42472-69-5|| where to buy this compound [chemenu.com]

- 4. 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5 | TCI AMERICA [tcichemicals.com]

- 5. 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Solubility of 1-(4-Ethynylphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-ethynylphenyl)ethanone, a key building block in pharmaceutical and materials science. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer a robust predictive solubility profile. Furthermore, detailed, field-proven protocols for the empirical determination of solubility are provided to empower researchers in generating precise, application-specific data. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Scientific Significance of this compound

This compound, also known as 4-ethynylacetophenone, is an organic compound of significant interest in contemporary chemical synthesis.[1][2][3][4] Its bifunctional nature, featuring a reactive terminal alkyne and a ketone group, makes it a versatile precursor for a wide array of molecular architectures. The ethynyl group readily participates in powerful coupling reactions such as the Sonogashira, Suzuki, and click chemistry reactions, enabling the construction of complex conjugated systems. The ketone functionality offers a handle for further derivatization, including reduction, oxidation, and condensation reactions.

These characteristics make this compound a valuable intermediate in the synthesis of pharmaceuticals, functional polymers, and organic electronic materials.[1] Understanding its solubility in various organic solvents is paramount for its effective use in these applications, as it dictates crucial process parameters such as reaction kinetics, purification strategies (e.g., recrystallization), and formulation.

Theoretical Framework: Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like."[5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, characterized by a large dipole moment and/or the ability to form hydrogen bonds, will more readily dissolve polar solutes. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[5] This is because the endothermic process of dissolving a solid requires energy to overcome the lattice energy of the crystal and to disrupt the intermolecular forces within the solvent.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires the creation of a larger cavity in the solvent matrix.[5]

This compound possesses a moderate polarity. The phenyl ring and the ethynyl group are relatively nonpolar, while the acetyl group (C=O) introduces a significant dipole moment. This dual character suggests that it will exhibit good solubility in a range of organic solvents.

Predicted Solubility Profile of this compound

Based on the structural features of this compound and the known solubility of structurally similar compounds like acetophenone, the following qualitative and semi-quantitative solubility profile is predicted.[6][7][8] It is crucial to note that these are estimations and should be confirmed experimentally for any critical application.

| Solvent | Chemical Formula | Polarity | Predicted Solubility at Room Temperature | Rationale |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | High | Very Soluble | The ketone functionality of acetone interacts favorably with the acetyl group of the solute. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall moderate polarity is well-suited for the solute. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | Soluble | A good general-purpose solvent for moderately polar organic compounds. |

| Chloroform | CHCl₃ | Moderate | Soluble | Similar to DCM, its moderate polarity should effectively solvate the molecule. |

| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble | The ester group provides polarity, making it a suitable solvent. |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | High | Moderately Soluble | The hydroxyl group can hydrogen bond with the acetyl group, but the small, highly polar nature may be less optimal than polar aprotic solvents. |

| Ethanol | C₂H₅OH | High | Moderately Soluble | Similar to methanol, with slightly better solubilizing power for organic compounds due to the longer alkyl chain. |

| Isopropanol | C₃H₈O | Moderate | Moderately Soluble | The larger alkyl group compared to ethanol and methanol increases its affinity for the nonpolar parts of the solute. |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | Low | Sparingly Soluble | The aromatic nature of toluene will interact favorably with the phenyl ring of the solute, but it lacks the polarity to effectively solvate the acetyl group. |

| Hexane | C₆H₁₄ | Very Low | Insoluble to Very Sparingly Soluble | The nonpolar nature of hexane is a poor match for the polar acetyl group of the solute. |

| Diethyl Ether | C₄H₁₀O | Low | Moderately Soluble | While having a low dielectric constant, the ether oxygen can act as a hydrogen bond acceptor, and it is a good solvent for many organic compounds. |

| Other Solvents | ||||

| Water | H₂O | Very High | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for the largely nonpolar this compound. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature until equilibrium is achieved.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Small glass vials with screw caps

-

Temperature-controlled shaker or orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, compatible with the solvent)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add a known volume of the selected organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure the solution becomes saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant at equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

Quantification by UV-Vis Spectrophotometry

This method is suitable for quantifying the concentration of this compound due to its chromophore.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 250-280 nm).

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the R² value should be >0.99 to ensure linearity.

-

-

Analysis of the Saturated Solution:

-

Measure the absorbance of the diluted sample from the shake-flask experiment at the same λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

-

Visualizing the Workflow and Logical Relationships

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical principles with predictive analysis and a robust experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection for their specific applications. The provided methodologies encourage a data-driven approach, ensuring the generation of reliable and reproducible solubility data, which is fundamental to advancing research and development in fields where this compound is a critical component.

References

-

Chemsrc. (2024). This compound | CAS#:42472-69-5. Retrieved from [Link]

-

Britannica. (2026, January 2). Acetophenone. Retrieved from [Link]

-

Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization? Retrieved from [Link]

-

Sciencemadness Wiki. (2024, January 13). Acetophenone. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]

- 2. 1-(4-Ethynylphenyl)ethan-1-one | 42472-69-5 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CAS#:42472-69-5 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]

- 7. quora.com [quora.com]

- 8. Acetophenone - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Ethynylphenyl)ethanone: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of 1-(4-Ethynylphenyl)ethanone in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures. Among these, this compound, also known as 4-ethynylacetophenone, has emerged as a pivotal building block.[1] Its unique bifunctional nature, featuring a reactive terminal alkyne and a readily modifiable ketone, offers medicinal chemists a powerful handle for molecular elaboration through a variety of synthetic transformations. This guide provides an in-depth analysis of the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the unambiguous identification and quality control of this important compound. Understanding these spectral signatures is fundamental for researchers and scientists engaged in the synthesis and application of this compound in the pursuit of novel therapeutics. The ethynylphenyl ketone motif is a recurring structural element in molecules targeting a range of biological pathways, underscoring the necessity of a thorough characterization of this key intermediate.[2][3]

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The molecule consists of a central benzene ring substituted at the 1- and 4-positions with an acetyl group and an ethynyl group, respectively. This arrangement dictates a specific electronic environment for each atom, which in turn gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound with key functional groups highlighted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for the structural elucidation of organic molecules. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the acetylenic proton.

Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.65 | Doublet | 2H | Aromatic protons meta to the acetyl group |

| ~3.25 | Singlet | 1H | Acetylenic proton |

| ~2.60 | Singlet | 3H | Acetyl methyl protons |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument parameters.

Interpretation of the ¹H NMR Spectrum

The downfield region of the spectrum is characterized by two doublets, a result of the deshielding effect of the electron-withdrawing acetyl group on the aromatic protons. The protons ortho to the acetyl group are expected to resonate at a lower field (~7.95 ppm) compared to the meta protons (~7.65 ppm) due to their closer proximity to the carbonyl. The singlet at approximately 3.25 ppm is a characteristic signal for a terminal alkyne proton. The upfield singlet at around 2.60 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~197.5 | Carbonyl carbon (C=O) |

| ~138.0 | Aromatic carbon attached to the acetyl group |

| ~132.5 | Aromatic carbons meta to the acetyl group |

| ~128.5 | Aromatic carbons ortho to the acetyl group |

| ~127.0 | Aromatic carbon attached to the ethynyl group |

| ~83.0 | Acetylenic carbon attached to the phenyl ring |

| ~80.5 | Terminal acetylenic carbon |

| ~26.5 | Acetyl methyl carbon |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and instrument parameters.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, typically around 197.5 ppm, is characteristic of a ketone carbonyl carbon. The aromatic region will display four distinct signals corresponding to the four types of carbon atoms in the benzene ring. The acetylenic carbons are expected to appear in the midfield region, with the carbon attached to the phenyl ring resonating at a slightly lower field (~83.0 ppm) than the terminal acetylenic carbon (~80.5 ppm). The most upfield signal, at approximately 26.5 ppm, is assigned to the methyl carbon of the acetyl group.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the carbon-carbon triple bond of the alkyne, and the terminal C-H bond of the alkyne.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | C-H stretch (terminal alkyne) |

| ~2100 | Medium, sharp | C≡C stretch (alkyne) |

| ~1685 | Strong, sharp | C=O stretch (aryl ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~850 | Strong | C-H bend (para-disubstituted aromatic) |

Note: Predicted absorption frequencies are based on typical values for the respective functional groups.

Interpretation of the IR Spectrum

The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne. The carbon-carbon triple bond stretch gives rise to a medium, sharp absorption at approximately 2100 cm⁻¹. The strong, sharp band at around 1685 cm⁻¹ is characteristic of the carbonyl stretch of an aryl ketone, with the conjugation to the aromatic ring lowering the frequency from that of a simple aliphatic ketone. The aromatic ring itself is identified by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and a strong C-H out-of-plane bending vibration around 850 cm⁻¹, which is characteristic of 1,4-disubstitution.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample using the thin film method.

-

Sample Preparation (Thin Film Method): a. Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone. b. Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). c. Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: a. Place the salt plate in the sample holder of the spectrometer. b. Acquire a background spectrum of the clean, empty beam path if necessary. c. Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 144 | High | Molecular ion [M]⁺ |

| 129 | High | [M - CH₃]⁺ |

| 101 | Medium | [M - COCH₃]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The molecular weight of this compound (C₁₀H₈O) is 144.17 g/mol . Fragmentation patterns are predictions based on common fragmentation pathways for aryl ketones.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 144, corresponding to the intact molecule with one electron removed. A significant peak at m/z 129 would result from the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for methyl ketones. The peak at m/z 101 would correspond to the loss of the entire acetyl group as an acylium cation precursor. Further fragmentation of the aromatic ring can lead to smaller fragments, such as the peak at m/z 75.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: Schematic workflow of an Electron Ionization Mass Spectrometry experiment.

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating system for its unequivocal identification and quality assessment. Each technique offers a unique and complementary piece of structural information, and when combined, they provide a complete picture of the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of these spectral data is not merely an academic exercise but a critical component of ensuring the integrity of their synthetic intermediates and, ultimately, the quality and reliability of their research outcomes.

References

-

Chemsrc. This compound | CAS#:42472-69-5. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. [Link]

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

-

PubMed Central (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

PubMed. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

-

MDPI. Ketone Analog of Caffeic Acid Phenethyl Ester Exhibits Antioxidant Activity via Activation of ERK-Dependent Nrf2 Pathway. [Link]

-

PubMed. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide. [Link]

-

NIH. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling. [Link]

-

ResearchGate. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

-

PMC. Feature Reviews in Medicinal Chemistry. [Link]

Sources

- 1. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nootkatone, a Sesquiterpene Ketone From Alpiniae oxyphyllae Fructus, Ameliorates Metabolic-Associated Fatty Liver by Regulating AMPK and MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field Guide to a Cornerstone Sonogashira Coupling

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethynylphenyl)ethanone from 4-Bromoacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Aryl-Alkyne Motif

The synthesis of aryl-alkynes is a foundational transformation in modern organic chemistry. These structural motifs are critical building blocks in a vast array of high-value molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The target molecule, this compound, also known as 4-ethynylacetophenone, is a particularly versatile intermediate. Its dual functionality—a reactive terminal alkyne for further coupling and a ketone for diverse derivatization—makes it a valuable precursor in drug discovery and materials science.[4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the readily available starting material, 4-bromoacetophenone. The core of this process is the Sonogashira cross-coupling reaction, a powerful and reliable method for forming sp²-sp carbon-carbon bonds.[1][2][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer expert insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The chosen strategy involves a two-step sequence:

-

A palladium and copper co-catalyzed Sonogashira coupling of 4-bromoacetophenone with trimethylsilylacetylene (TMSA). The use of a silyl-protected alkyne is a key strategic decision to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[1][6]

-

A mild, selective deprotection of the resulting trimethylsilyl-protected alkyne to yield the final product.

Part 1: The Sonogashira Coupling: Mechanism and Rationale

The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[1][7][8] Understanding the intricate dance of these two catalytic cycles is paramount for troubleshooting and optimizing the reaction.

The Interlocking Catalytic Cycles

The reaction proceeds through two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][9]

The Palladium Cycle:

-

Reductive Elimination & Catalyst Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species, often by an amine or phosphine ligand.[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-bromoacetophenone), forming a square planar Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[7][10]

-

Transmetalation: This is the crucial step where the two cycles intersect. The organopalladium(II) complex receives the acetylide group from the copper acetylide species generated in the copper cycle.[7][11]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst.[7][10]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This coordination increases the acidity of the alkyne's terminal proton.[7]

-

Deprotonation: The amine base deprotonates the activated alkyne, forming a copper(I) acetylide intermediate.[7][10] This species is the key nucleophile that participates in the transmetalation step with the palladium center.

The synergy between the two metals allows the reaction to proceed under remarkably mild conditions, often at room temperature, which is a significant advantage over earlier palladium-only methods that required harsh conditions.[1][9]

Part 2: Validated Experimental Protocol

This protocol details the synthesis in two distinct stages: the Sonogashira coupling followed by TMS deprotection.

Stage 1: Sonogashira Coupling of 4-Bromoacetophenone with Trimethylsilylacetylene

Materials & Reagents

| Reagent | Formula | MW | CAS No. | Amount (mmol) | Equiv. | Notes |

| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 99-90-1 | 10.0 | 1.0 | Starting material.[12] |

| Trimethylsilylacetylene (TMSA) | C₅H₁₀Si | 98.22 | 1066-54-2 | 12.0 | 1.2 | Alkyne source. Use a slight excess. |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | 0.2 | 0.02 | Palladium precatalyst (2 mol%). |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | 0.2 | 0.02 | Co-catalyst (2 mol%). |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 30.0 | 3.0 | Base and solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | ~40 mL | - | Anhydrous solvent. |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) manifold

-

Septa, needles, and syringes

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Setup: Assemble the three-neck flask with a condenser and a gas inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or N₂).

-

Reagent Addition: To the flask, add 4-bromoacetophenone (1.99 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Solvent and Base: Add anhydrous THF (40 mL) and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture to dissolve the solids.

-

Alkyne Addition: Using a syringe, add trimethylsilylacetylene (1.7 mL, 12.0 mmol) dropwise to the stirring solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoacetophenone spot is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with diethyl ether (~50 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional diethyl ether.[10]

-

Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 5-10% Ethyl Acetate in Hexanes) to afford 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone as a solid.

Stage 2: Deprotection to this compound

Rationale for Deprotection Method

The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[13] Its removal can be achieved under very mild basic conditions, which preserves the ketone functionality of the molecule. A solution of potassium carbonate in methanol is a cost-effective, efficient, and mild method for this transformation.[14][15]

Materials & Reagents

| Reagent | Formula | MW | CAS No. | Amount | Notes |

| 1-(4-((trimethylsilyl)ethynyl)phenyl)ethanone | C₁₃H₁₆OSi | 216.35 | 55034-08-7 | ~9.0 mmol | Product from Stage 1. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Catalytic | Anhydrous grade. |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ~50 mL | Anhydrous solvent. |

Step-by-Step Procedure

-

Setup: Dissolve the silylated intermediate from Stage 1 in methanol (50 mL) in a round-bottom flask with a magnetic stir bar.

-

Deprotection: Add a catalytic amount of anhydrous potassium carbonate (e.g., ~125 mg, 0.9 mmol).

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is fully converted to the more polar product.[14]

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (~50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

-

Purification & Characterization: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.[4][16][17] The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point should align with literature values (approx. 68°C).[16][17]

Part 3: Workflow Visualization and Expert Discussion

Overall Synthetic Workflow

Field-Proven Insights & Troubleshooting

-

Why This Catalyst System? Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the reaction mixture.[1] While other catalysts exist, this one offers a good balance of reactivity, stability, and cost. The CuI co-catalyst is crucial for accelerating the reaction under mild conditions.[1][2][18] Copper-free Sonogashira reactions are possible but often require more specialized, bulky phosphine ligands and may need higher temperatures.[1][19]

-

The Role of the Base: Triethylamine (TEA) or other bulky amines like diisopropylamine serve two purposes: they act as the base to deprotonate the alkyne in the copper cycle, and they scavenge the HBr generated during the reaction, forming an insoluble ammonium salt.[7][10]

-

Inert Atmosphere is Critical: While the palladium catalyst itself is relatively robust, the copper co-catalyst can promote the oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen.[1] Maintaining an inert atmosphere throughout the reaction is essential to minimize this key side product.

-

Troubleshooting Low Yields:

-

Inactive Catalyst: Ensure the palladium catalyst has not degraded. Use fresh catalyst if in doubt.

-

Poor Quality Reagents: Use anhydrous solvents and ensure the amine base is pure. Water can interfere with the catalytic cycle.

-

Incomplete Reaction: If the starting material persists, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially with less reactive aryl bromides. However, this also increases the risk of side reactions.

-

-

Purification Challenges: The triethylammonium bromide salt formed during the reaction can sometimes complicate purification. The filtration through Celite is a critical step to remove the bulk of these salts before aqueous work-up.

Conclusion

The synthesis of this compound from 4-bromoacetophenone via a two-step Sonogashira coupling/deprotection sequence is a robust and highly reproducible method. By understanding the underlying mechanisms and the rationale for each reagent and condition, researchers can confidently execute this transformation. This guide provides the necessary technical detail and expert context to empower scientists in their synthesis of this valuable chemical intermediate, paving the way for further innovation in drug development and materials science.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. (n.d.). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1373–1380. [Link]

-

Shaterian, H. R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Kumar, A., & Sharma, G. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. [Link]

-

Li, C.-J., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(10), 11771-11784. [Link]

-

Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(3), 101569. [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Organic Syntheses. (n.d.). 4-bromoacetophenone. [Link]

-

Douglas, J. J., & Martin, D. I. (2014). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Organic letters, 16(23), 6216–6219. [Link]

-

Novák, Z., et al. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

-

Newman, S. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(17), 5438–5441. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromoacetophenone. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Organic Syntheses. (n.d.). Acetophenone, p-bromo-. [Link]

-

Chemsrc. (2025, September 12). This compound. [Link]

-